Salvianan

説明

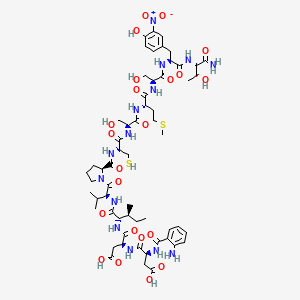

Salvianolic acids, primarily salvianolic acid A (Sal A) and salvianolic acid B (Sal B), are the most abundant water-soluble compounds extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. These compounds have been used in traditional Chinese medicine for centuries, particularly for the treatment of cardiovascular diseases. Salvianolic acids are recognized for their potent antioxidative properties, which are attributed to their polyphenolic structure. They have been shown to exert a wide range of biological activities, including neuroprotection, anti-inflammatory effects, and promotion of osteogenesis .

Synthesis Analysis

The synthesis of salvianolic acids, particularly salvianolic acid N, has been explored in the literature. An efficient synthetic pathway involving key steps such as the Wittig reaction for Z-stereoselectivity and intramolecular cyclization has been reported. This synthetic approach has been optimized to improve yield and feasibility, with an overall yield of 11% achieved for salvianolic acid N starting from 3,4-dimethoxybenzaldehyde in 11 steps .

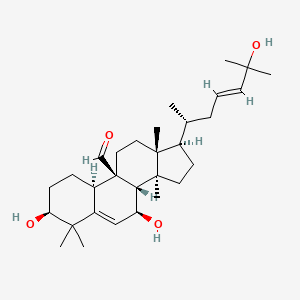

Molecular Structure Analysis

Salvianolic acids have a polyphenolic structure, which is responsible for their antioxidative capabilities. The molecular structure of these compounds allows them to scavenge reactive oxygen species (ROS) and exert protective effects in various cellular models. For instance, Sal A and Sal B have been shown to protect retinal pigment epithelial (RPE) cells and human mesenchymal stem cells (hMSCs) from oxidative stress by activating specific signaling pathways .

Chemical Reactions Analysis

Salvianolic acids interact with cellular components and signaling pathways to exert their biological effects. For example, Sal A has been found to activate the Nrf2/HO-1 signaling pathway in RPE cells, protecting them against oxidative stress. This activation leads to the phosphorylation, accumulation, and nuclear translocation of Nrf2, along with increased expression of the antioxidant-response element-dependent gene HO-1 . Similarly, Sal B promotes osteogenesis in hMSCs by activating the ERK signaling pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of salvianolic acids have been studied to develop controlled release delivery systems for oral administration. For instance, starch nanoparticles (StNPs) combined with various food gums have been used to create nanocomposites for the delivery of Sal B. These nanocomposites exhibit sustained and prolonged release of Sal B, indicating their potential as controlled release delivery systems . Additionally, metabolic engineering has been employed to produce salvianic acid A in Escherichia coli, demonstrating the feasibility of biosynthetic production from glucose .

科学的研究の応用

Anticancer Properties

Salvianan, a compound isolated from Salvia miltiorrhiza, has shown potential in cancer research. In a study, compounds including this compound from Salvia miltiorrhiza were evaluated for their cytotoxic activities against various cancer cell lines. This compound, among others, demonstrated cytotoxicity, suggesting potential for cancer treatment (Don et al., 2005).

Hepatic Fibrosis Treatment

Research indicates that Salvianolic acid B (Sal B), a component of Radix Salviae miltiorrhiza related to this compound, can treat hepatic fibrosis. It was found to inhibit hepatic fibrosis and reduce expression of Angiotensin II receptor type 1 (AT1R) and ERK activation in fibrotic liver, suggesting its effectiveness in treating this condition (Li et al., 2012).

Enhancement of Angiogenesis

This compound has been associated with enhancing angiogenesis. A study on the crude extract of Salvia miltiorrhiza and salvianolic acid B showed that they can enhance cell growth and differentiation and upregulate gene expression of VEGF and its receptors, which are crucial in angiogenesis (Lay et al., 2003).

Antifibrotic Effects in Pulmonary Fibrosis

Salvianolic acid B has also been found to have antifibrotic effects in pulmonary fibrosis. It inhibited myofibroblast transdifferentiation, a key factor in fibrosis, and ameliorated oxidative/antioxidative imbalance during fibrosis pathogenesis (Liu et al., 2018).

Antidiabetic Effects

Studies on Salvianolic acid A from Salvia miltiorrhiza Bunge revealed antidiabetic effects in animal models. It was found to improve mitochondrial function and increase ATP production, suggesting a therapeutic potential for diabetes mellitus (Qiang et al., 2015).

Protection Against Ischemia-Reperfusion Injury

Research has shown that Salvianolic acid B can protect the brain from ischemia-reperfusion injuries by enhancing the activities of antioxidants like superoxide dismutase and reducing lipid peroxidation (Chen et al., 2000).

Prolonging Circulation Lifetime

Studies on PEGylated liposomes containing salvianolic acid B have demonstrated their effectiveness in prolonging the systemic circulation time of Sal B, enhancing its therapeutic effects (Zhang et al., 2012).

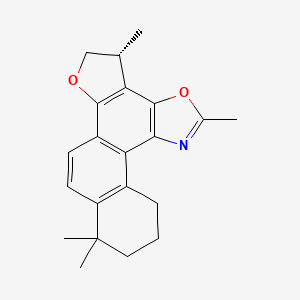

特性

IUPAC Name |

(5R)-5,9,17,17-tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-11-10-23-19-14-7-8-15-13(6-5-9-21(15,3)4)17(14)18-20(16(11)19)24-12(2)22-18/h7-8,11H,5-6,9-10H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFRZPFHPPQFQG-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C3=C(C4=C2C=CC5=C4CCCC5(C)C)N=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C3=C(C4=C2C=CC5=C4CCCC5(C)C)N=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

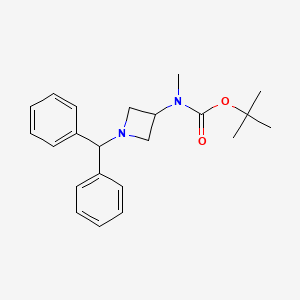

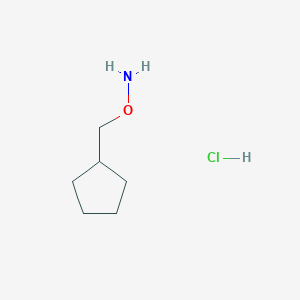

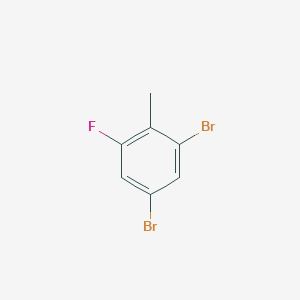

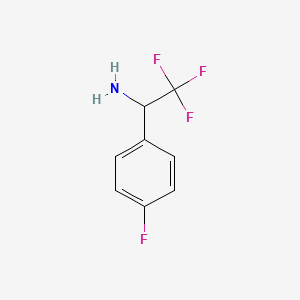

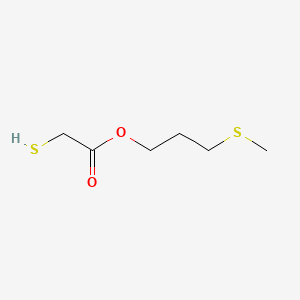

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

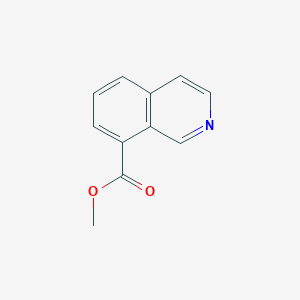

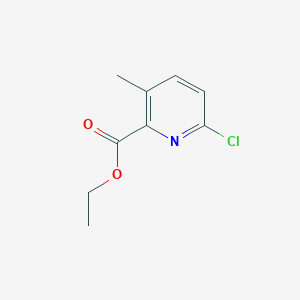

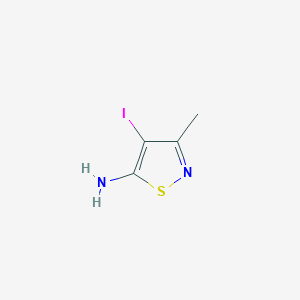

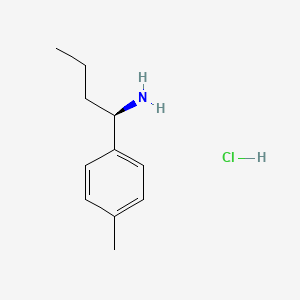

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)